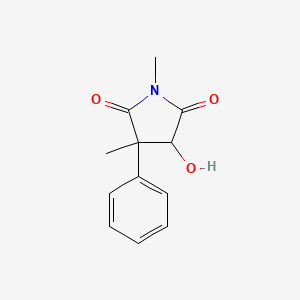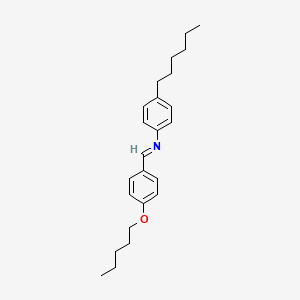
(6-Chlorohex-1-YN-1-YL)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-1-phenyl-1-hexyne is an organic compound that belongs to the class of alkynes, characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes a phenyl group, a chlorine atom, and a terminal alkyne. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-phenyl-1-hexyne typically involves multiple steps. One common method is the alkylation of phenylacetylene with 1-chlorohexane in the presence of a strong base such as sodium amide (NaNH2). The reaction is carried out under anhydrous conditions to prevent the formation of side products.
Industrial Production Methods
Industrial production of 6-chloro-1-phenyl-1-hexyne may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-1-phenyl-1-hexyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Phenylhexanone or phenylhexanoic acid.
Reduction: 6-chloro-1-phenyl-1-hexene or 6-chloro-1-phenylhexane.
Substitution: 6-azido-1-phenyl-1-hexyne or 6-cyano-1-phenyl-1-hexyne.
Aplicaciones Científicas De Investigación
6-Chloro-1-phenyl-1-hexyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-chloro-1-phenyl-1-hexyne involves its interaction with molecular targets through its functional groups. The phenyl group can engage in π-π interactions, while the alkyne can participate in cycloaddition reactions. The chlorine atom can undergo nucleophilic substitution, leading to the formation of various derivatives. These interactions can modulate biological pathways and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-1-hexyne: Lacks the phenyl group, making it less versatile in certain reactions.
1-Phenyl-1-hexyne: Does not have the chlorine atom, affecting its reactivity in substitution reactions.
6-Bromo-1-phenyl-1-hexyne: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and applications.
Uniqueness
6-Chloro-1-phenyl-1-hexyne is unique due to the combination of a phenyl group, a chlorine atom, and a terminal alkyne. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in research and industry.
Propiedades
Número CAS |
35843-79-9 |
|---|---|
Fórmula molecular |
C12H13Cl |
Peso molecular |
192.68 g/mol |
Nombre IUPAC |
6-chlorohex-1-ynylbenzene |
InChI |
InChI=1S/C12H13Cl/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,7,11H2 |
Clave InChI |
KEWGZEWAGMOMIN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


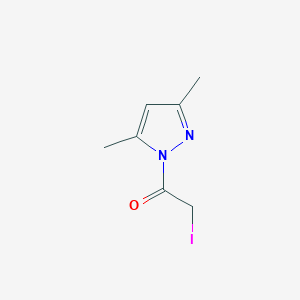
silane](/img/structure/B14672746.png)

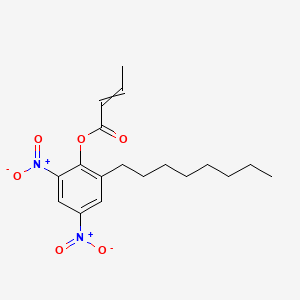
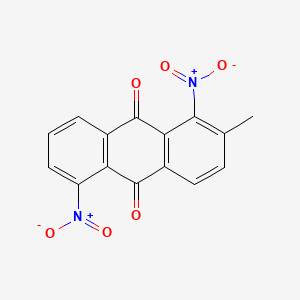
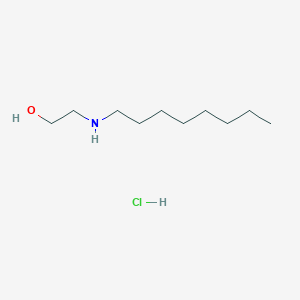


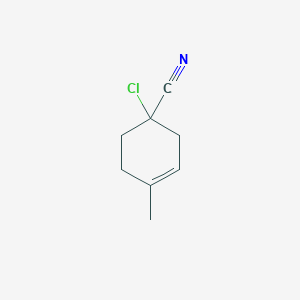

![4-(Hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrofluoride](/img/structure/B14672818.png)

